molecular formula C11H11F2NO4 B1321319 Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester CAS No. 87967-35-9

Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester

Cat. No.: B1321319
CAS No.: 87967-35-9
M. Wt: 259.21 g/mol
InChI Key: OTZVFJDUMCBMGD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester typically involves the reaction of 4-(difluoromethoxy)aniline with ethyl oxalyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that the process involves similar steps to the laboratory synthesis but on a larger scale. This would include the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable in specific research and industrial applications .

Biological Activity

Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester (CAS No. 87967-35-9) is a synthetic compound with potential therapeutic applications. Its molecular formula is C11_{11}H11_{11}F2_2NO, and it has garnered interest due to its biological activities, particularly in anti-inflammatory and anticancer research. This article explores the compound's biological activity, synthesizing findings from various studies.

  • Molecular Weight : 227.21 g/mol
  • Molecular Formula : C11_{11}H11_{11}F2_2NO
  • Structure : The compound features a difluoromethoxy group attached to a phenyl ring, which is known to influence its biological activity.

Biological Activity Overview

The biological activities of acetic acid derivatives often include anti-inflammatory, analgesic, and anticancer properties. The following sections summarize key findings related to the specific compound .

Anti-inflammatory Effects

Research indicates that compounds similar to acetic acid esters exhibit significant anti-inflammatory properties. A study on related phenoxy acetic acids demonstrated:

  • Inhibition of TNF-α and PGE-2 : Compounds showed reductions in tumor necrosis factor-alpha (TNF-α) levels by up to 64% and prostaglandin E2 (PGE-2) by 60% .
  • In vivo Studies : Animal models exhibited reduced paw thickness and weight, indicating effective anti-inflammatory action .

Anticancer Activity

The anticancer potential of acetic acid derivatives has been explored in various studies:

  • Cell Line Studies : The compound was tested against several cancer cell lines, showing promising cytotoxicity. For instance, compounds with similar structures were noted to induce apoptosis in cancer cells through the activation of specific pathways .
  • Mechanism of Action : Studies suggest that these compounds may inhibit key enzymes involved in cell proliferation and survival, such as COX enzymes .

Case Studies

Several case studies have highlighted the efficacy of acetic acid derivatives in clinical and laboratory settings:

  • Study on Inflammation :
    • Objective : To assess the anti-inflammatory effects of ethyl esters of acetic acid.
    • Findings : Significant reduction in inflammatory markers was observed in treated groups compared to controls, supporting the potential therapeutic use of these compounds .
  • Anticancer Research :
    • Objective : Evaluate the cytotoxic effects on breast cancer cell lines.
    • Results : The compound demonstrated IC50_{50} values comparable to established chemotherapeutics, suggesting its potential as an adjunct therapy in cancer treatment .

Data Table: Biological Activity Summary

Biological ActivityMechanismReference
Anti-inflammatoryInhibition of TNF-α and PGE-2
CytotoxicityInduction of apoptosis in cancer cells
COX enzyme inhibitionBlocking COX pathways

Properties

IUPAC Name

ethyl 2-[4-(difluoromethoxy)anilino]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO4/c1-2-17-10(16)9(15)14-7-3-5-8(6-4-7)18-11(12)13/h3-6,11H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZVFJDUMCBMGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611374
Record name Ethyl [4-(difluoromethoxy)anilino](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87967-35-9
Record name Ethyl [4-(difluoromethoxy)anilino](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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